molecular formula C17H14N4OS B294841 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

Cat. No. B294841
M. Wt: 322.4 g/mol
InChI Key: HSBYJYGSLPOLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, also known as BTT-3033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazole derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is not fully understood. However, several studies have suggested that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether exerts its biological activities by modulating various signaling pathways. For instance, a study by Zhang et al. (2018) reported that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play critical roles in the inflammatory response. Another study by Li et al. (2020) demonstrated that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been reported to exhibit various biochemical and physiological effects. For instance, a study by Zhang et al. (2018) reported that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether reduced the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several advantages for lab experiments. For instance, it is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been reported to possess various biological activities, which makes it a promising candidate for drug development. However, there are also some limitations for lab experiments with 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether. For instance, the synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a multi-step process that requires specialized equipment and expertise. Additionally, the mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is not fully understood, which makes it challenging to design experiments to investigate its biological activities.

Future Directions

There are several future directions for research on 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether. For instance, further studies are needed to investigate the mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether and its potential therapeutic applications in different disease models. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether to determine its safety and efficacy in vivo. Furthermore, the synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether could be optimized to improve its yield and purity, which would facilitate its use in drug development. Finally, studies are needed to investigate the structure-activity relationship of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether to identify more potent and selective derivatives.

Synthesis Methods

The synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves a multi-step process that starts with the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 1,2,4-triazole-3-thiol to form the intermediate compound 3-(1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. This intermediate compound is then reacted with benzyl bromide to form 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. Finally, the target compound 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is obtained by reacting 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole with phenyl chloromethyl ether in the presence of potassium carbonate.

Scientific Research Applications

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential therapeutic applications of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether in different disease models. For instance, a study conducted by Zhang et al. (2018) reported that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether exhibited potent anti-inflammatory activity in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether exhibited potent anticancer activity against human gastric cancer cells by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-benzyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS/c1-22-14-9-5-8-13(11-14)16-20-21-15(18-19-17(21)23-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI Key

HSBYJYGSLPOLKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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